molecular formula C22H24N4O B11001184 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide

Cat. No.: B11001184
M. Wt: 360.5 g/mol
InChI Key: ZTECKKBGNHERCA-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide is a complex organic compound that features both benzimidazole and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. One common method involves the cyclization of o-phenylenediamine with formic acid to form benzimidazole . The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone .

The final step involves coupling the benzimidazole and indole intermediates through an amide bond formation. This can be achieved using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzimidazole or indole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the benzimidazole or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole or indole N-oxides, while reduction can produce fully reduced benzimidazole or indole derivatives.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. The indole moiety can interact with various receptors and enzymes, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide is unique due to its combination of benzimidazole and indole moieties, which confer distinct biological activities. This dual functionality allows the compound to interact with multiple molecular targets, making it a versatile tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1-methylindol-3-yl)butanamide

InChI

InChI=1S/C22H24N4O/c1-26-15-16(17-8-2-5-11-20(17)26)7-6-12-22(27)23-14-13-21-24-18-9-3-4-10-19(18)25-21/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,23,27)(H,24,25)

InChI Key

ZTECKKBGNHERCA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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